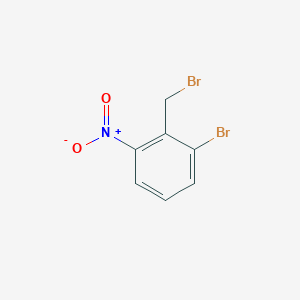

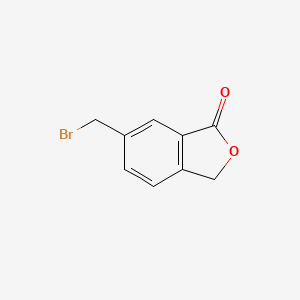

6-(Bromomethyl)isobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

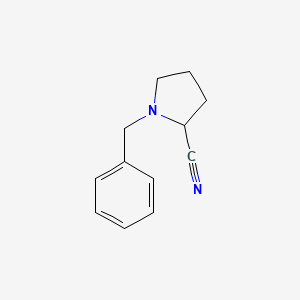

Isobenzofuran is a bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings . It is highly reactive and rapidly polymerizes . It has been identified and prepared by thermolysis of suitable precursors and trapped at low temperature .

Molecular Structure Analysis

Isobenzofuran is a bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings . The exact molecular structure of “6-(Bromomethyl)isobenzofuran-1(3H)-one” would require more specific information.Chemical Reactions Analysis

The iodocyclization of o-alkynylbenzamides with various electrophiles has been reported to yield five- or six-membered lactams by nucleophilic attack of the amide nitrogen onto the triple bond .Physical And Chemical Properties Analysis

Isobenzofuran is highly reactive and rapidly polymerizes . More specific physical and chemical properties of “6-(Bromomethyl)isobenzofuran-1(3H)-one” would require more specific information.Scientific Research Applications

Inhibitors of Monoamine Oxidases

Isobenzofuranone derivatives have been studied as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation. Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .

Building Blocks in Organic Synthesis

Isobenzofuranone and its derivatives are often used as building blocks in organic synthesis . They can be used to construct complex organic molecules with diverse structures and functionalities.

Development of Pharmaceuticals

Isobenzofuranone derivatives are frequently used in the development of pharmaceuticals . Their unique chemical structure allows for a wide range of biological activities, making them valuable in drug discovery and development.

Future Directions

properties

IUPAC Name |

6-(bromomethyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRAMLJMWLDMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CBr)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)isobenzofuran-1(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.